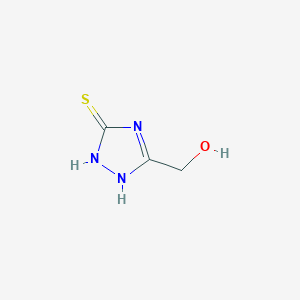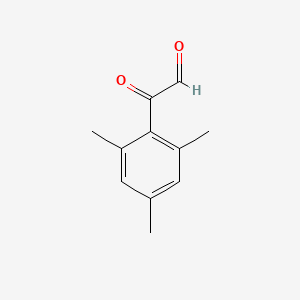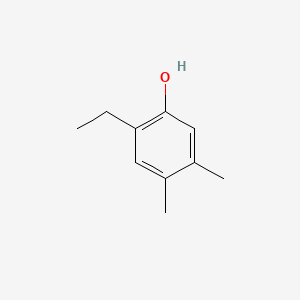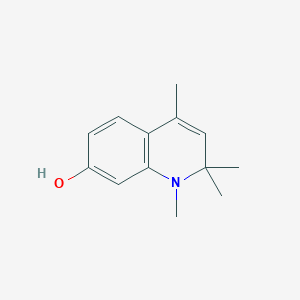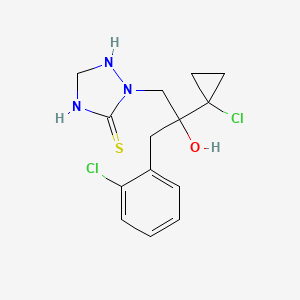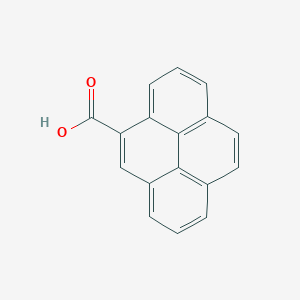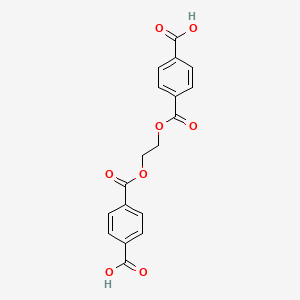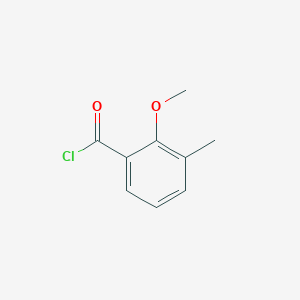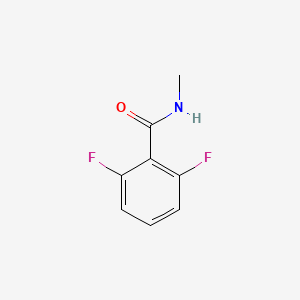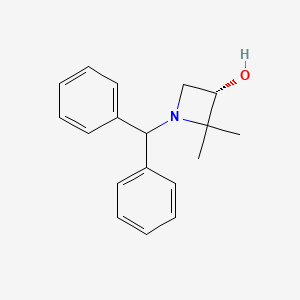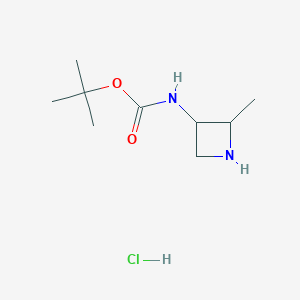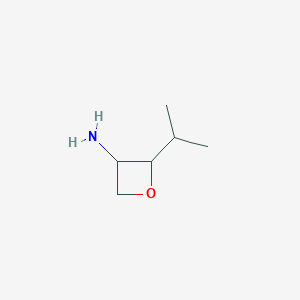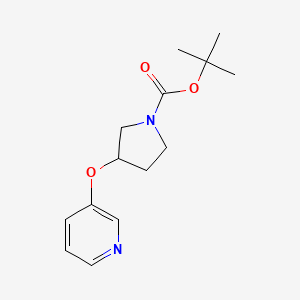
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate, also known as T3P, is a widely used coupling reagent in organic synthesis. It is a colorless to yellowish liquid that is soluble in most organic solvents. T3P is known for its high efficiency, low toxicity, and ease of use.
Mecanismo De Acción
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate acts as a coupling reagent by activating the carboxylic acid group of the substrate, allowing it to react with the amine group of the nucleophile. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate forms an intermediate complex with the carboxylic acid, which is then attacked by the amine to form the desired product. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is known for its high efficiency due to its ability to activate carboxylic acids without the need for additional reagents or catalysts.
Biochemical and Physiological Effects:
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is not known to have any significant biochemical or physiological effects. However, it is important to handle tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate with care as it is a flammable and potentially hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has several advantages over other coupling reagents. It is easy to use, highly efficient, and produces high yields of the desired product. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is also less toxic and less expensive than other coupling reagents such as DIC or DCC. However, tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has some limitations, such as the need for anhydrous conditions and the formation of dicyclohexylurea or N,N'-diisopropylurea as a byproduct, which can be difficult to remove.
Direcciones Futuras
There are several future directions for the use of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate derivatives with improved reactivity and selectivity. Another area of interest is the application of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate in the synthesis of complex natural products and pharmaceuticals. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate may also have potential applications in the field of materials science, such as the synthesis of new polymers and nanomaterials. Overall, tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is a versatile coupling reagent with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is widely used in organic synthesis for the coupling of carboxylic acids and amines. It is also used for the synthesis of peptides, amides, and esters. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has been used in the synthesis of natural products, pharmaceuticals, and biologically active compounds. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has also been used in the synthesis of polymers and materials science.
Propiedades
IUPAC Name |
tert-butyl 3-pyridin-3-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-6-12(10-16)18-11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUHDXSZJTWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445140 | |
| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224818-73-9 | |
| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

